molecular formula C10H10N2O2S2 B13872376 2-Amino-4-(2-thienyl)-5-thiazolecarboxylic acid ethyl ester

2-Amino-4-(2-thienyl)-5-thiazolecarboxylic acid ethyl ester

Cat. No.: B13872376
M. Wt: 254.3 g/mol
InChI Key: GYCJQOFUULMXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate is a heterocyclic compound that features both a thiazole and a thiophene ring. These structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, while the thiophene ring is a five-membered ring containing four carbon atoms and one sulfur atom .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl β-ethoxyacrylate with N-bromosuccinimide (NBS) to produce an intermediate, which then undergoes cyclization with thioureas to form the desired thiazole derivative . Another method includes the condensation of ethyl acetoacetate with formamidine disulfide hydrobromide .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, including estrogen receptors and adenosine receptors . It can also inhibit key enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death .

Properties

Molecular Formula

C10H10N2O2S2

Molecular Weight

254.3 g/mol

IUPAC Name

ethyl 2-amino-4-thiophen-2-yl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C10H10N2O2S2/c1-2-14-9(13)8-7(12-10(11)16-8)6-4-3-5-15-6/h3-5H,2H2,1H3,(H2,11,12)

InChI Key

GYCJQOFUULMXQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N)C2=CC=CS2

Origin of Product

United States

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